3-(Furan-2-ylmethoxycarbonyl)-2,4-diphenylcyclobutane-1-carboxylic acid
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Overview
Description
3-(Furan-2-ylmethoxycarbonyl)-2,4-diphenylcyclobutane-1-carboxylic acid is a complex organic compound featuring a furan ring, a cyclobutane ring, and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-ylmethoxycarbonyl)-2,4-diphenylcyclobutane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds under acidic conditions.
Cyclobutane Ring Formation: The cyclobutane ring can be formed through a [2+2] cycloaddition reaction, where two alkenes react under UV light or in the presence of a catalyst.
Introduction of Phenyl Groups: The phenyl groups can be introduced through Friedel-Crafts alkylation or acylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-ylmethoxycarbonyl)-2,4-diphenylcyclobutane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the carboxylic acid group.
Substitution: Nitro or halogenated phenyl derivatives.
Scientific Research Applications
3-(Furan-2-ylmethoxycarbonyl)-2,4-diphenylcyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 3-(Furan-2-ylmethoxycarbonyl)-2,4-diphenylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Furan-2-yl)propanoic acid: A simpler compound with a furan ring and a propanoic acid group.
2,4-Diphenylcyclobutane-1,3-dicarboxylic acid: A compound with a cyclobutane ring and two phenyl groups, but with carboxylic acid groups at different positions.
Furan-2-carboxylic acid: A basic furan derivative with a carboxylic acid group.
Uniqueness
3-(Furan-2-ylmethoxycarbonyl)-2,4-diphenylcyclobutane-1-carboxylic acid is unique due to its combination of a furan ring, a cyclobutane ring, and two phenyl groups. This unique structure imparts specific chemical and biological properties that are not observed in simpler compounds .
Properties
IUPAC Name |
3-(furan-2-ylmethoxycarbonyl)-2,4-diphenylcyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O5/c24-22(25)20-18(15-8-3-1-4-9-15)21(19(20)16-10-5-2-6-11-16)23(26)28-14-17-12-7-13-27-17/h1-13,18-21H,14H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIALZOMSLUMDMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C(C2C(=O)OCC3=CC=CO3)C4=CC=CC=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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